molecular formula C13H20N2O B13878127 2-(4-Aminopiperidin-1-yl)-1-phenylethanol

2-(4-Aminopiperidin-1-yl)-1-phenylethanol

Cat. No.: B13878127
M. Wt: 220.31 g/mol
InChI Key: FFERUJQCFWOSAZ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-1-phenylethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . The presence of both an amino group and a hydroxyl group in its structure makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-phenylethanol typically involves the reaction of 4-aminopiperidine with phenylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopiperidin-1-yl)-1-phenylethanol is unique due to its combination of an amino group and a hydroxyl group, which provides versatility in chemical reactions and potential biological activities. Its structure allows for various modifications, making it a valuable intermediate in the synthesis of diverse compounds .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-phenylethanol

InChI

InChI=1S/C13H20N2O/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2

InChI Key

FFERUJQCFWOSAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC(C2=CC=CC=C2)O

Origin of Product

United States

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